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Introduction
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that

selectively and irreversibly targets the KRAS protein with a specific mutation, G12C.[1][2] For

decades, KRAS was considered an "undruggable" target in oncology, making the development

of Sotorasib a landmark achievement in precision medicine.[1] This technical guide provides an

in-depth overview of the discovery, synthesis, mechanism of action, and clinical data of

Sotorasib.

Discovery and Development
Developed by Amgen, Sotorasib is the culmination of extensive research aimed at targeting a

specific vulnerability in the KRAS G12C mutant protein.[1] The KRAS G12C mutation, where

glycine is replaced by cysteine at codon 12, is present in approximately 13% of non-small cell

lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[3] This

mutation leads to the KRAS protein being locked in an active, GTP-bound state, driving

uncontrolled cell proliferation and tumor growth.[2]

Sotorasib was designed to covalently bind to the unique cysteine residue of the G12C mutant,

a feature absent in the wild-type protein.[2] This high selectivity minimizes off-target effects,

contributing to a more favorable safety profile.[2] The Food and Drug Administration (FDA)

granted accelerated approval to Sotorasib in May 2021 for the treatment of adult patients with
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KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one

prior systemic therapy.[4]

Mechanism of Action
Sotorasib functions by irreversibly binding to the cysteine residue of the KRAS G12C mutant

protein.[1] This covalent bond formation occurs within the switch-II pocket of the protein,

trapping it in its inactive, GDP-bound state.[1] By locking KRAS G12C in this inactive

conformation, Sotorasib prevents the exchange of GDP for GTP, thereby inhibiting downstream

signaling through critical pathways such as the MAPK (mitogen-activated protein kinase) and

PI3K (phosphoinositide 3-kinase) pathways.[2] This disruption of oncogenic signaling leads to

the suppression of tumor cell growth and proliferation.[2]
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Figure 1: Sotorasib's mechanism of action on the KRAS G12C signaling pathway.

Synthesis of Sotorasib
The synthesis of Sotorasib is a multi-step process that involves the construction of its complex

heterocyclic core and the introduction of the reactive acrylamide group. A key challenge in the

synthesis is controlling the atropisomerism, as Sotorasib possesses a stable atropisomer due
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to restricted bond rotation. The desired, more active atropisomer is isolated through classical

resolution.

A generalized synthetic workflow is outlined below:
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Figure 2: Generalized workflow for the synthesis of Sotorasib.

Experimental Protocols
While specific, proprietary process details are not fully public, the key transformations have

been described in the literature.[5][6][7]

Step 1: Formation of the Pyrimidine Dione Core The synthesis begins with the amidation of a

nicotinic acid derivative to form a nicotinamide. This intermediate is then reacted with oxalyl

chloride and an aminopyridine to generate a urea, which undergoes a base-mediated

cyclization to form the pyrimidine dione core.[5][6]

Step 2: Atropisomeric Resolution The resulting racemic pyrimidine dione is subjected to

classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA). This allows for the

selective crystallization and isolation of the desired atropisomer.[5]

Step 3: Functionalization of the Core The resolved dione is treated with phosphorus

oxychloride (POCl3) to yield a chloride intermediate. This is followed by a nucleophilic aromatic

substitution (SNAr) reaction with a Boc-protected piperazine derivative.[5][6]

Step 4: Suzuki Coupling and Final Steps A Suzuki coupling reaction is then performed to

introduce the 2-fluoro-6-hydroxyphenyl group.[6] Subsequently, the Boc protecting group is

removed using trifluoroacetic acid (TFA). The final step is the amidation of the resulting amine

with acryloyl chloride to form the acrylamide moiety of Sotorasib.[5][6] The final product is then

purified by recrystallization.[5]

Quantitative Data
The clinical efficacy of Sotorasib has been primarily evaluated in the CodeBreaK 100 trial, a

multi-cohort study in patients with KRAS G12C-mutated solid tumors.[8]

Clinical Efficacy in NSCLC (CodeBreaK 100)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b023050?utm_src=pdf-body-img
https://www.chemicalbook.com/article/how-is-sotorasib-synthesised.htm
https://www.youtube.com/watch?v=Bsn7QOzjl5Q
https://www.chemistryviews.org/commercial-process-for-the-synthesis-of-anti-cancer-drug-sotorasib/
https://www.chemicalbook.com/article/how-is-sotorasib-synthesised.htm
https://www.youtube.com/watch?v=Bsn7QOzjl5Q
https://www.chemicalbook.com/article/how-is-sotorasib-synthesised.htm
https://www.chemicalbook.com/article/how-is-sotorasib-synthesised.htm
https://www.youtube.com/watch?v=Bsn7QOzjl5Q
https://www.youtube.com/watch?v=Bsn7QOzjl5Q
https://www.chemicalbook.com/article/how-is-sotorasib-synthesised.htm
https://www.youtube.com/watch?v=Bsn7QOzjl5Q
https://www.chemicalbook.com/article/how-is-sotorasib-synthesised.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9012672/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Confidence Interval (95%)

Objective Response Rate

(ORR)
37.1% 28% - 45%

Disease Control Rate (DCR) 80.6% -

Median Duration of Response

(DOR)
10.0 months 6.9 - Not Estimable

Median Progression-Free

Survival (PFS)
6.8 months -

Median Time to Objective

Response
1.4 months -

Data from patients with KRAS G12C-mutated NSCLC treated with 960 mg daily.[8][9]

Pharmacokinetic Properties
Parameter Value (at 960 mg once daily)

Cmax (Maximum Concentration) 7.50 µg/mL

Tmax (Time to Maximum Concentration) 2.0 hours (median)

AUC0-24h (Area Under the Curve) 65.3 h*µg/mL

Volume of Distribution 211 L

Protein Binding 89%

Terminal Elimination Half-Life 5.5 ± 1.8 hours

Data from DrugBank.[3]

Preclinical Data
Assay Cell Line IC50

Cell p-ERK (2h) MIA PaCa-2 0.22 µM

Cell Viability (72h) MIA PaCa-2 0.07 µM

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9012672/
https://www.ilcn.org/sotorasib-shows-early-activity-against-kras-g12c-mutant-nsclc/
https://go.drugbank.com/drugs/DB15569
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MIA PaCa-2 is a human pancreatic tumor cell line with a homozygous KRAS G12C mutation.

[10]

Safety and Tolerability
Sotorasib is generally well-tolerated. The most common adverse reactions (≥20%) reported in

clinical trials include diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.

[8] Most treatment-related adverse events are mild to moderate (Grade 1 or 2).[9]

Conclusion
Sotorasib represents a significant advancement in the treatment of KRAS G12C-mutated

cancers, offering a much-needed targeted therapy for a patient population with previously

limited options. Its discovery and development underscore the power of structure-based drug

design and the potential to drug previously intractable targets. The synthesis of Sotorasib, while

complex, has been optimized for commercial-scale production. Ongoing research and clinical

trials continue to explore the full potential of Sotorasib, both as a monotherapy and in

combination with other agents, across various tumor types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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